6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride
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Overview
Description
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride is a chemical compound with the molecular formula C13H16N2O·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride typically involves the reaction of 6-methoxy-1-tetralone with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound is structurally similar but lacks the amine group.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one: This derivative has a chlorine atom instead of a methoxy group.
8-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound features a bromine atom in place of the methoxy group.
Uniqueness
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and amine groups allow for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12;/h5-7,11,15H,2-4,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNWELNQGYKRGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243514-22-7 |
Source
|
Record name | 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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